

A Comparative Guide to the Selectivity of SCH28080 Against Other ATPases

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the inhibitory activity of **SCH28080**, a potent and reversible potassium-competitive acid blocker (P-CAB), against its primary target, the gastric H+,K+-ATPase, and other major P-type ATPases. The data presented herein is curated from peer-reviewed studies to assist researchers in assessing the selectivity profile of this compound.

Quantitative Selectivity Profile of SCH28080

SCH28080 exhibits a high degree of selectivity for the H+,K+-ATPase. Its inhibitory potency is significantly lower for other ATPases, such as the Na+,K+-ATPase. This selectivity is crucial for its targeted therapeutic action in reducing gastric acid secretion with minimal off-target effects. The following table summarizes the quantitative data on the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) of **SCH28080** against various ATPases.



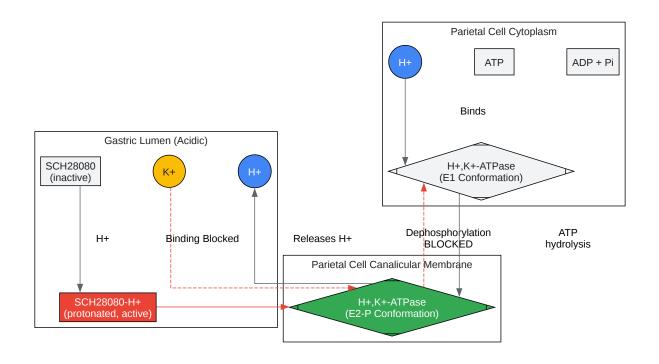
Enzyme Target	Species/Sourc e	Inhibition Metric	Value	Selectivity (fold) vs. Na+,K+- ATPase
H+,K+-ATPase	Guinea-pig parietal cell	Ki	0.02 μM[1]	~11,000x
in vitro (pH 7.0)	Ki	24 nM (0.024 μM)[1]	~9,167x	
Guinea-pig gastric membranes	IC50	1.3 μM[2]	-	
Na+,K+-ATPase	Dog kidney	Ki	220 μM[1]	1x
-	Effect	Only slightly depressed[2]	-	
Ca2+-ATPase	-	-	Not Reported	-

Note: The selectivity fold is calculated using the Ki values (220 μ M for Na+,K+-ATPase vs. 0.024 μ M for H+,K+-ATPase).

Mechanism of Action: K+-Competitive Inhibition

SCH28080 functions as a reversible, K+-competitive inhibitor of the gastric H+,K+-ATPase[1]. As a weak base with a pKa of 5.6, it accumulates in the acidic environment of the parietal cell's secretory canaliculus in its protonated, active form[1]. This protonated form of **SCH28080** binds to the luminal K+ binding site of the enzyme, specifically in its E2 conformation, thereby preventing the binding of K+ ions. This action blocks the dephosphorylation of the enzyme, a critical step in the catalytic cycle, which ultimately halts the pumping of H+ ions into the gastric lumen and reduces acid secretion[1].





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Caption: Mechanism of H+,K+-ATPase inhibition by SCH28080.

Experimental Protocols

The determination of ATPase inhibition by **SCH28080** typically involves in vitro assays using purified enzyme preparations or isolated gastric vesicles.

Protocol: In Vitro H+,K+-ATPase Inhibition Assay



This protocol outlines a general procedure for measuring the K+-stimulated ATPase activity and its inhibition by **SCH28080**.

• Enzyme Preparation:

- Gastric H+,K+-ATPase is prepared from sources like hog or rabbit gastric mucosa in the form of microsomal vesicles.
- The protein concentration of the enzyme preparation is determined using a standard method (e.g., Lowry or Bradford assay).
- Reaction Mixture Preparation:
 - o A reaction buffer is prepared (e.g., 40 mM Tris-HCl, pH 7.4).
 - The reaction mixture contains the buffer, MgCl2 (e.g., 2 mM), and the enzyme preparation.
 - Varying concentrations of SCH28080 (dissolved in a suitable solvent like DMSO) are added to the experimental tubes. Control tubes receive the solvent alone.
 - The mixture is pre-incubated for a specified time at 37°C.
- Initiation of Reaction:
 - The reaction is initiated by adding ATP (e.g., 2 mM) and a stimulating concentration of KCI (e.g., 5-10 mM) to the mixture. A control without KCI is run to measure basal ATPase activity.
- Incubation:
 - The reaction is allowed to proceed for a set time (e.g., 10-20 minutes) at 37°C.
- Termination and Phosphate Measurement:
 - The reaction is stopped by adding a quenching agent, such as ice-cold trichloroacetic acid (TCA).





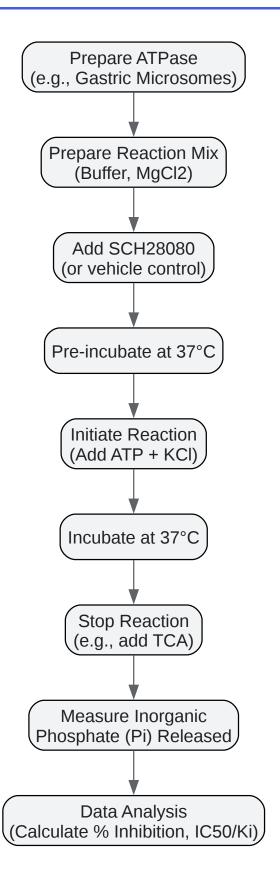


 The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified. A common method is the colorimetric measurement of a phosphomolybdate complex (e.g., Fiske-Subbarow method).

Data Analysis:

- The K+-stimulated ATPase activity is calculated by subtracting the basal activity (without KCI) from the total activity (with KCI).
- The percentage of inhibition for each SCH28080 concentration is determined relative to the control (no inhibitor).
- IC50 values are calculated by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
- To determine the Ki and the mode of inhibition (competitive with respect to K+), the assay is repeated at various concentrations of both KCl and SCH28080, and the data are analyzed using Lineweaver-Burk or Dixon plots.





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